
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methylsulfonyl group, and an amido group, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the esterification of alcohols catalyzed by tetrabutylammonium iodide (TBAI) via C(sp3)–H bond functionalization under mild and clean conditions . This method allows for the efficient introduction of the benzyl group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amido group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (tBuOOH), reducing agents like lithium aluminum hydride (LiAlH4), and various catalysts such as TBAI .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the amido group can produce amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid involves its interaction with specific molecular targets and pathways. The benzyl group may interact with hydrophobic pockets in proteins, while the methylsulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl esters: Compounds with a benzyl group esterified to various acids.
Methylsulfonyl derivatives: Compounds containing the methylsulfonyl group attached to different functional groups.
Amido acids: Compounds with an amido group attached to an acetic acid backbone.
Uniqueness
(S)-2-(2-Benzyl-3-((methylsulfonyl)oxy)propanamido)acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile synthetic applications and potential therapeutic uses that are not achievable with simpler compounds .
Eigenschaften
Molekularformel |
C13H17NO6S |
|---|---|
Molekulargewicht |
315.34 g/mol |
IUPAC-Name |
2-[[(2S)-2-benzyl-3-methylsulfonyloxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H17NO6S/c1-21(18,19)20-9-11(13(17)14-8-12(15)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,17)(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
FREXHGIWGSQYED-NSHDSACASA-N |
Isomerische SMILES |
CS(=O)(=O)OC[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)O |
Kanonische SMILES |
CS(=O)(=O)OCC(CC1=CC=CC=C1)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-(1R,4R)-bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13341354.png)
![Tert-butyl 3-((cyclopropylamino)methyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13341358.png)
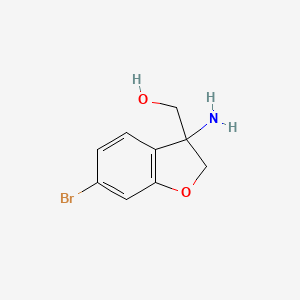
![5-[(azetidin-3-yloxy)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B13341366.png)

![(8-Azaspiro[4.5]decan-2-yl)methanol](/img/structure/B13341375.png)

![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
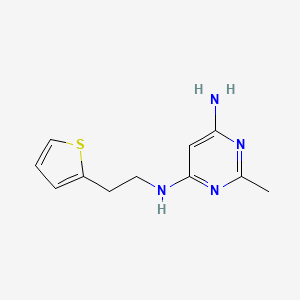
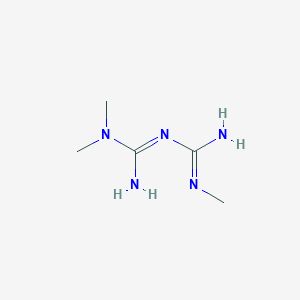
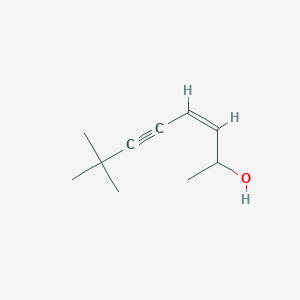
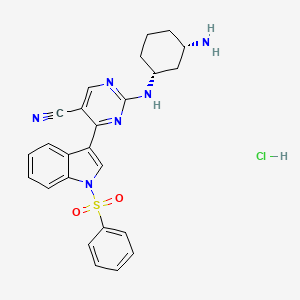
amine](/img/structure/B13341427.png)
